Cas no 1510952-39-2 (1-(5-bromofuran-2-yl)cyclopentan-1-amine)

1-(5-bromofuran-2-yl)cyclopentan-1-amine 化学的及び物理的性質
名前と識別子
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- 1-(5-bromofuran-2-yl)cyclopentan-1-amine
- EN300-1914326
- 1510952-39-2
-
- インチ: 1S/C9H12BrNO/c10-8-4-3-7(12-8)9(11)5-1-2-6-9/h3-4H,1-2,5-6,11H2
- InChIKey: GCJFHVGFXWRBNR-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C2(CCCC2)N)O1
計算された属性
- 精确分子量: 229.01023g/mol
- 同位素质量: 229.01023g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 168
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2
- トポロジー分子極性表面積: 39.2Ų
1-(5-bromofuran-2-yl)cyclopentan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1914326-2.5g |
1-(5-bromofuran-2-yl)cyclopentan-1-amine |
1510952-39-2 | 2.5g |
$2520.0 | 2023-09-17 | ||
Enamine | EN300-1914326-0.25g |
1-(5-bromofuran-2-yl)cyclopentan-1-amine |
1510952-39-2 | 0.25g |
$1183.0 | 2023-09-17 | ||
Enamine | EN300-1914326-1.0g |
1-(5-bromofuran-2-yl)cyclopentan-1-amine |
1510952-39-2 | 1g |
$1286.0 | 2023-06-01 | ||
Enamine | EN300-1914326-5.0g |
1-(5-bromofuran-2-yl)cyclopentan-1-amine |
1510952-39-2 | 5g |
$3728.0 | 2023-06-01 | ||
Enamine | EN300-1914326-1g |
1-(5-bromofuran-2-yl)cyclopentan-1-amine |
1510952-39-2 | 1g |
$1286.0 | 2023-09-17 | ||
Enamine | EN300-1914326-10.0g |
1-(5-bromofuran-2-yl)cyclopentan-1-amine |
1510952-39-2 | 10g |
$5528.0 | 2023-06-01 | ||
Enamine | EN300-1914326-0.5g |
1-(5-bromofuran-2-yl)cyclopentan-1-amine |
1510952-39-2 | 0.5g |
$1234.0 | 2023-09-17 | ||
Enamine | EN300-1914326-0.1g |
1-(5-bromofuran-2-yl)cyclopentan-1-amine |
1510952-39-2 | 0.1g |
$1131.0 | 2023-09-17 | ||
Enamine | EN300-1914326-10g |
1-(5-bromofuran-2-yl)cyclopentan-1-amine |
1510952-39-2 | 10g |
$5528.0 | 2023-09-17 | ||
Enamine | EN300-1914326-5g |
1-(5-bromofuran-2-yl)cyclopentan-1-amine |
1510952-39-2 | 5g |
$3728.0 | 2023-09-17 |
1-(5-bromofuran-2-yl)cyclopentan-1-amine 関連文献
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
1-(5-bromofuran-2-yl)cyclopentan-1-amineに関する追加情報
Introduction to 1-(5-bromofuran-2-yl)cyclopentan-1-amine (CAS No. 1510952-39-2)
1-(5-bromofuran-2-yl)cyclopentan-1-amine, identified by its CAS number 1510952-39-2, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic amine derivative has garnered attention due to its structural uniqueness and potential biological activities, making it a valuable scaffold for drug discovery programs.
The molecular structure of 1-(5-bromofuran-2-yl)cyclopentan-1-amine consists of a cyclopentane ring linked to a furan moiety at the 5-position, with an amine group attached to the cyclopentane ring. The presence of the bromine substituent on the furan ring enhances its reactivity, allowing for further functionalization and diversification in synthetic chemistry. This feature makes it particularly useful in designing novel molecules with tailored pharmacological properties.
In recent years, there has been growing interest in exploring the pharmacological potential of 1-(5-bromofuran-2-yl)cyclopentan-1-amine and its derivatives. The compound's ability to interact with various biological targets has prompted researchers to investigate its role in modulating cellular processes. Preliminary studies suggest that this compound may exhibit properties relevant to inflammation, neurodegeneration, and cancer biology, although further research is necessary to fully elucidate its mechanisms of action.
The synthesis of 1-(5-bromofuran-2-yl)cyclopentan-1-amine involves multi-step organic transformations, typically starting from commercially available precursors such as 5-bromo-furan and cyclopentanone. Advanced synthetic methodologies, including cross-coupling reactions and transition metal catalysis, have been employed to achieve high yields and purity. These synthetic approaches not only highlight the compound's accessibility but also underscore the importance of innovative chemical techniques in pharmaceutical research.
One of the most compelling aspects of 1-(5-bromofuran-2-yl)cyclopentan-1-amine is its versatility as a building block for drug development. By modifying the substituents on the furan or cyclopentane rings, chemists can generate a library of derivatives with distinct biological activities. This flexibility is particularly valuable in fragment-based drug design, where small molecules are screened for their ability to interact with target proteins or enzymes.
Recent advancements in computational chemistry have further enhanced the utility of 1-(5-bromofuran-2-yl)cyclopentan-1-amine in drug discovery. Molecular modeling studies have been conducted to predict how this compound might bind to specific receptors or enzymes, providing insights into its potential therapeutic applications. These computational approaches complement experimental efforts by offering rapid and cost-effective screening of molecular interactions.
The pharmacokinetic profile of 1-(5-bromofuran-2-yl)cyclopentan-1-amine is another area of active investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its bioavailability and therapeutic efficacy. Preclinical studies are being conducted to assess these parameters, which will inform future clinical development strategies.
In conclusion, 1-(5-bromofuran-2-yl)cyclopentan-1-amine (CAS No. 1510952-39-2) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, combined with its potential biological activities, make it an attractive scaffold for developing novel therapeutic agents. As research continues to uncover new insights into its pharmacological properties, this compound is poised to play a significant role in future drug discovery efforts.
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